C-24 Epimeric Mixture Identity
Aglinin A is not a single stereoisomer but a mixture of C-24 epimers, specifically 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid with both 24R and 24S configurations [1]. In contrast, structurally related 3,4-secodammaranes such as eichlerianic acid (4a), shoreic acid (4b), and foveolin A (5a) are single-configuration compounds with defined stereochemistry at corresponding positions [2]. The two epimers of Aglinin A were resolved through acetonide derivatization, and absolute configurations were assigned via ¹³C NMR γ-gauche effect analysis [3].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Mixture of C-24 epimers (24R and 24S configurations) |
| Comparator Or Baseline | Eichlerianic acid, shoreic acid, foveolin A: single stereoisomers |
| Quantified Difference | Qualitative difference: Aglinin A is a defined epimeric mixture; comparators are single-configuration compounds |
| Conditions | Structural characterization via 2D NMR experiments and acetonide derivatization |
Why This Matters
Procurement of Aglinin A requires verification of epimeric composition for experimental reproducibility; single-configuration analogs cannot substitute when the biological activity depends on the epimeric mixture.
- [1] Feng TX, et al. The resolution of aglinin A epimers and their NMR assignments. J Asian Nat Prod Res. 2013;15(1):89-93. PMID: 23324033 View Source
- [2] Mohamad K, et al. Dammarane triterpenes and pregnane steroids from Aglaia lawii and A. tomentosa. Phytochemistry. 1999;51(8):1031-1037 View Source
- [3] Feng TX, et al. The resolution of aglinin A epimers and their NMR assignments. J Asian Nat Prod Res. 2013;15(1):89-93. PMID: 23324033 View Source
